molecular formula C15H22N2O2 B1345020 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-23-4

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1345020
M. Wt: 262.35 g/mol
InChI Key: KRENOWDAKOGMIJ-UHFFFAOYSA-N
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Description

The compound "4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine" is a derivative of the 1,4-diazepine class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is known for its significance in medicinal chemistry due to its presence in various biologically active molecules, including anxiolytics and anticonvulsants .

Synthesis Analysis

The synthesis of related 1,4-diazepine derivatives has been achieved through various methods. A one-pot three-component condensation reaction has been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally similar to the compound of interest . Another approach involves the SN2 nucleophilic substitution followed by base-mediated intramolecular cyclization to synthesize 3-methylene-4-aryl-1,3,4,5-tetrahydro-benzo[b][1,4]diazepin-2-ones . Solid-phase synthesis has also been employed to create a diverse range of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones . These methods highlight the versatility and adaptability of synthetic strategies to access the diazepine scaffold.

Molecular Structure Analysis

Structural studies of diazepine derivatives have been conducted using X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-one derivative has been solved, revealing the nonplanar nature of the molecule and its conformational features . Such studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of diazepine derivatives includes ring contraction reactions, as seen in the transformation of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones to quinolone-2,4-diones with high enantioselectivity . Additionally, the synthesis of bifunctional diazepine-tetrazole containing compounds through a one-pot pseudo-five-component condensation reaction has been reported . These reactions demonstrate the chemical versatility of the diazepine ring system and its potential for generating diverse pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. For example, the presence of substituents on the diazepine ring can affect the compound's solubility, stability, and reactivity. The synthesis of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives has provided insights into the anxiolytic and analgesic properties of these compounds, which are likely related to their physical and chemical characteristics . Furthermore, the design of novel scaffolds that incorporate a fusion of a substituted pyranose ring with the diazepine ring system has been explored, indicating the potential for creating new drug-like molecules with unique properties .

Scientific Research Applications

Chemical Synthesis and Scaffold Development

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine and its derivatives are primarily involved in chemical synthesis and the development of complex molecular scaffolds for potential therapeutic use. The enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones yields quinolone-2,4-diones, highlighting its role in generating pharmacologically relevant structures with high enantioselectivity, thus offering efficient entry into a potentially useful drug scaffold (Antolak et al., 2014). Additionally, novel methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives have been developed, providing alternative pathways for the synthesis of benzo[b][1,5]diazepine derivatives (Shaabani et al., 2009). The synthesis of related compounds like 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines and 11-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indoles also illustrates the versatility of these molecular structures in synthetic chemistry (Katritzky et al., 2003).

properties

IUPAC Name

tert-butyl 9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRENOWDAKOGMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CN(CCN2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649616
Record name tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886364-23-4
Record name tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-23-4
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